Graveobioside A
Description
Contextualization as a Natural Product and Secondary Metabolite
Graveobioside A is a naturally occurring organic compound, placing it in the broad category of natural products. biosynth.com These are chemical substances produced by living organisms. researchgate.net More specifically, it is considered a secondary metabolite. nih.govwikipedia.org Unlike primary metabolites, which are essential for the basic growth and development of an organism, secondary metabolites are not directly involved in these fundamental processes. wikipedia.orgresearchgate.net Instead, they often mediate ecological interactions, such as defending the plant against pathogens or herbivores. researchgate.netwikipedia.org Flavonoids, the class to which this compound belongs, are a prominent group of plant secondary metabolites. nih.govnih.gov The production of these compounds is often a response to environmental stressors. wikipedia.org
Classification within Natural Products Chemistry
In the systematic classification of natural products, this compound is placed within several hierarchical categories based on its chemical structure.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₈O₁₅ | biosynth.comnih.gov |
| Molecular Weight | 580.5 g/mol | biosynth.comnih.gov |
| CAS Number | 506410-53-3 | biosynth.comnih.gov |
| IUPAC Name | 7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | nih.gov |
This compound is classified as a flavonoid, a large family of polyphenolic secondary metabolites. nih.govnih.govnaturalproducts.net Within this family, it belongs to the flavone (B191248) subclass. medchemexpress.commedchemexpress.com Its full classification identifies it as a flavonoid glycoside. naturalproducts.netnih.gov This means its structure consists of a flavonoid aglycone (a non-sugar component) attached to a sugar moiety. nih.gov Specifically, it is described as a flavonoid-7-O-glycoside, indicating the sugar unit is attached at the 7th position of the flavonoid's core structure. naturalproducts.net It is also referred to as an anthoxanthin glycoside. medchemexpress.comchemicalbook.com
The aglycone portion of this compound is luteolin (B72000), a well-known flavone found in many plants. nih.govmdpi.com this compound is therefore a luteolin derivative. frontiersin.org Its chemical name, Luteolin 7-apiosyl-(1->2)-glucoside, precisely describes this relationship. nih.govchemicalbook.com The structure consists of the luteolin aglycone linked to a disaccharide (a two-unit sugar). This sugar is composed of an apiose molecule attached to a glucose molecule, which is in turn bonded to the luteolin backbone at the 7-hydroxy position. nih.govrsc.org The presence and structure of this sugar group distinguish this compound from luteolin itself and from other luteolin glycosides. nih.gov
Historical Overview of Research on this compound
Research on this compound has primarily involved its isolation and identification from various plant sources as part of broader phytochemical investigations. It has been reported in plants such as celery (Apium graveolens), Sarcandra glabra, Vicia tenuifolia, and Capsicum annuum (bell pepper). nih.govfrontiersin.orgmdpi.comresearchgate.netfigshare.com
Studies have consistently identified this compound in celery and its seeds. A 2022 study detailed the isolation of this compound, along with the related compounds Apiin (B1667559) and Graveobioside B, from celery seeds. rsc.org The structures of these compounds were confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org Earlier work also identified this compound as one of the main phenolic compounds in celery leaves. researchgate.net
More recent research has continued to document its presence and explore its properties. In 2023, a study on the flowers of Vicia tenuifolia isolated this compound among 22 other compounds. mdpi.com In this research, the isolated compounds were evaluated for anti-inflammatory activity. This compound was found to exhibit a significant reduction in the expression of the inflammatory mediators iNOS and COX-2. mdpi.com Another 2023 paper on the biosynthesis of flavonoid apiosides also referenced the isolation of this compound from celery. researchgate.net These studies underscore the ongoing work to characterize the distribution and properties of this compound in the plant kingdom.
Table 2: Selected Research Findings on this compound
| Year of Publication | Plant Source | Key Finding | Reference(s) |
|---|---|---|---|
| 2023 | Vicia tenuifolia | Isolated and evaluated for anti-inflammatory activity; showed significant reduction in iNOS and COX-2 expression. | mdpi.com |
| 2022 | Celery (Apium graveolens) Seeds | Isolated along with apiin and graveobioside B; structures confirmed by NMR. | rsc.org |
| 2020 | Celery (Apium graveolens) Leaves | Identified as one of the main phenolic compounds. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c27-7-18-20(33)21(34)22(41-25-23(35)26(36,8-28)9-37-25)24(40-18)38-11-4-14(31)19-15(32)6-16(39-17(19)5-11)10-1-2-12(29)13(30)3-10/h1-6,18,20-25,27-31,33-36H,7-9H2/t18-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXNEFJASLJGTK-YRCFQSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201107 | |
| Record name | Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506410-53-3 | |
| Record name | Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506410-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Phytochemical Investigations
Diverse Plant Sources of Graveobioside A
The following subsections detail the specific plant species that have been scientifically documented as sources of this compound.
Apium graveolens, commonly known as celery, is a well-documented source of this compound. Phytochemical studies have revealed that celery, particularly its seeds, contains a variety of phenolic compounds, including flavonoids. researchgate.netmdpi.com this compound is listed among the notable phenols present in this plant. mdpi.com The Human Metabolome Database also notes that wild celery is a known dietary source of this compound.
**Table 1: Phytochemical Findings of this compound in *Apium graveolens***
| Plant Part | Key Findings | Reference |
|---|---|---|
| Seeds | Identified as a significant phenolic constituent alongside other flavonoids like apiin (B1667559) and apigenin (B1666066). mdpi.com | mdpi.com |
| General | Listed as one of the flavonoids and phenols composing celery. researchgate.net | researchgate.net |
This compound has been reported to be present in Capsicum annuum, the species that includes bell peppers. Scientific databases like PubChem confirm its association with this plant. Research on the fresh fruits of sweet peppers has identified luteolin-7-O-(2-apiosyl)-glucoside, which is a synonym for this compound, among the isolated known compounds. nih.gov
**Table 2: Phytochemical Findings of this compound in *Capsicum annuum***
| Plant Part | Compound Identified | Reference |
|---|---|---|
| Fresh Fruits | Luteolin-7-O-(2-apiosyl)-glucoside | nih.gov |
| Not Specified | Reported as a known constituent. |
Centaurea cyanus, or cornflower, is another botanical source of this compound. Recent phytochemical investigations into the therapeutic properties of cornflower extract have successfully isolated and identified this compound as one of its active components. researchgate.net In one study, the compound was isolated as a yellowish powder, and its structure was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
**Table 3: Phytochemical Findings of this compound in *Centaurea cyanus***
| Plant Part | Key Findings | Reference |
|---|---|---|
| Flowers | Isolated and identified as a key compound in a water extract. | |
| Not Specified | Reported as a known constituent. |
Salvia plebeia is a plant rich in various flavonoids and phenolic compounds. nih.gov Extensive phytochemical analyses have identified numerous constituents, including hispidulin (B1673257), homoplantaginin, nepetin, and rosmarinic acid. koreascience.krresearchgate.net However, based on available scientific literature, this compound has not been reported as a constituent of Salvia plebeia. The flavonoid profile of this plant, while extensive, appears to be characterized by other types of flavonoid glycosides. nih.govkoreascience.kr
The genus Astragalus is one of the largest in the family Fabaceae and is known for producing a wide array of secondary metabolites, including flavonoids. koreascience.kr A study focusing on the chemical constituents of Astragalus eremophilus led to the isolation of four known flavone (B191248) derivatives from its aerial parts, one of which was identified as this compound. koreascience.krspecialchem.com This finding contributes to the chemotaxonomic understanding of this vast genus. koreascience.kr
**Table 4: Phytochemical Findings of this compound in *Astragalus eremophilus***
| Plant Part | Key Findings | Reference |
|---|---|---|
| Aerial Parts | Isolated along with Graveobioside B and other known flavonol glycosides. koreascience.kr | koreascience.kr |
Beyond the aforementioned species, this compound has been identified in several other plants from diverse families. These findings are often noted in chemical supplier databases and phytochemical collections.
Baccharis sarothroides (Desert Broom): This species, belonging to the Asteraceae family, is listed as an initial source from which this compound has been isolated. nih.gov
Uraria crinita : Phytochemical studies of this plant from the Leguminosae family have led to the isolation of various flavone glycosides, such as apigenin 7-O-β-glucoside and rhoifolin. However, the presence of this compound has not been specifically reported in the available literature. tandfonline.com
Rosmarinus officinalis (Rosemary): One chemical database lists the herbs of Rosmarinus officinalis as a source of this compound. biocrick.com However, comprehensive reviews of rosemary's phytochemistry primarily highlight other compounds like carnosic acid, carnosol, and rosmarinic acid. researchgate.netresearchgate.net
Cinnamomum cassia (Cassia Cinnamon): The bark of Cinnamomum cassia is well-known for its essential oils, with cinnamaldehyde (B126680) being a primary component. frontiersin.org While its extracts do contain flavonoids and polyphenols, current phytochemical literature does not specifically list this compound as a constituent. specialchem.comnih.gov
Achillea atrata (Black Yarrow): This alpine plant is known to contain various flavonoids, including apigenin, luteolin (B72000), centaureidin, and nevadensin. nih.gov Despite the presence of luteolin (the aglycone of this compound), specific studies identifying this compound in this species are not found in the reviewed literature.
Table 5: Summary of Other Documented Sources of this compound
| Botanical Source | Family | Reported Finding | Reference |
|---|---|---|---|
| Baccharis sarothroides | Asteraceae | Documented as an initial source of isolation. | nih.gov |
| Rosmarinus officinalis | Lamiaceae | Listed as a source by a chemical supplier. | biocrick.com |
Geographical and Cultivar-Dependent Variations in this compound Content
The concentration of this compound in plants is not uniform and can exhibit significant variations based on the specific cultivar and the environmental conditions in which the plant is grown. Research into these variations is crucial for understanding the plant's metabolic responses to stress and for identifying cultivars with high yields of this specific compound.
A notable study investigating these factors was conducted on two cultivars of bell pepper (Capsicum annuum), 'Mavras' and 'Stayer'. The plants were subjected to different environmental stressors, namely UV radiation and salinity (salt stress), to observe the impact on the foliar content of this compound.
Key Research Findings:
Cultivar-Specific Response: The two cultivars displayed distinct responses to environmental stress. The 'Mavras' cultivar showed a significant increase in this compound accumulation when exposed to salt stress alone and when exposed to a combination of salt and UV stress. researchgate.net
Environmental Triggers: In the 'Mavras' cultivar, salt stress was a more effective trigger for this compound accumulation than UV stress. researchgate.net This suggests that the biosynthetic pathway leading to this compound is particularly responsive to salinity in certain genetic varieties.
Lack of Response in 'Stayer' Cultivar: Conversely, no significant treatment-related effect on the this compound content was observed in the 'Stayer' cultivar. researchgate.net This highlights a strong genetic component in the regulation of this compound's production.
The initial, or control, content of this compound was similar in both cultivars, measuring 16.9 mg g⁻¹ in 'Mavras' and 17.2 mg g⁻¹ in 'Stayer'. However, under stress conditions, the concentrations diverged significantly, as detailed in the table below.
| Cultivar | Treatment Condition | This compound Content (mg g⁻¹) |
|---|---|---|
| Mavras | Control | 16.9 |
| Mavras | UV Stress | 13.6 |
| Mavras | Salinity Stress | 31.7 |
| Mavras | Salinity + UV Stress | 31.4 |
| Stayer | Control | 17.2 |
| Stayer | UV Stress | 14.4 |
| Stayer | Salinity Stress | 17.7 |
| Stayer | Salinity + UV Stress | 25.6 |
Data sourced from Ellenberger et al., 2020.
This cultivar-dependent accumulation demonstrates that genetic factors are primary determinants in how a plant synthesizes and stores secondary metabolites like this compound in response to abiotic stressors.
Phytochemical Profiling of this compound-Containing Extracts
Phytochemical profiling involves the comprehensive analysis of plant extracts to identify the array of chemical compounds present. Extracts derived from plants known to contain this compound, such as Capsicum annuum and Rosmarinus officinalis, reveal a complex mixture of bioactive molecules. This compound, being a luteolin glycoside, is typically found alongside other members of the flavonoid class, as well as various other phenolic compounds and terpenoids.
Analysis of these extracts using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) has elucidated the presence of numerous co-occurring compounds. nih.govnih.gov These profiles are critical for understanding the chemical synergy within the plant extract.
Commonly Co-occurring Compounds in this compound-Containing Plant Extracts:
Flavonoids: The most abundant class of compounds found alongside this compound. These include other flavone and flavonol glycosides and their aglycones. In Capsicum annuum, for instance, prominent flavonoids include various glycosides of quercetin, kaempferol, and apigenin. bcrcp.ac.innih.gov In rosemary, flavones such as hispidulin and genkwanin (B190353) are present. researchgate.net
Terpenoids: In aromatic plants like rosemary, a significant portion of the extract consists of diterpenoids, such as carnosic acid and carnosol, which are known for their potent biological activities. nih.govresearchgate.net
Capsaicinoids: In extracts from pungent varieties of Capsicum annuum, capsaicinoids like capsaicin (B1668287) and dihydrocapsaicin (B196133) are major constituents responsible for the fruit's pungency. nih.govbcrcp.ac.in
The table below provides a representative phytochemical profile of compounds typically found in extracts of Capsicum annuum, a known source of this compound.
| Compound Class | Specific Compound |
|---|---|
| Flavonoids | Quercetin and its glycosides (e.g., Rutin, Hyperoside) |
| Flavonoids | Kaempferol and its glycosides |
| Flavonoids | Luteolin and its glycosides (including this compound) |
| Flavonoids | Apigenin and its glycosides |
| Flavonoids | Hesperetin |
| Flavonoids | Myricetin |
| Phenolic Acids | Chlorogenic Acid |
| Phenolic Acids | Caffeic Acid |
| Phenolic Acids | p-Coumaric Acid |
| Phenolic Acids | Ferulic Acid |
| Capsaicinoids | Capsaicin |
| Capsaicinoids | Dihydrocapsaicin |
| Carotenoids | β-Carotene |
| Carotenoids | Capsorubin |
This detailed profiling is essential for standardizing extracts and for investigating the collective biological effects of the complex mixture of phytochemicals present.
Isolation, Purification, and Structural Elucidation Methodologies
Advanced Extraction Techniques for Graveobioside A
The initial step in isolating this compound involves its extraction from the plant matrix. Modern extraction techniques are employed to maximize yield and efficiency while minimizing the degradation of the target compound. researchgate.netnih.gov These methods are significant improvements over traditional techniques like maceration and Soxhlet extraction, which often require large volumes of solvents and longer extraction times. researchgate.netresearchgate.net
The choice of solvent is a critical factor in the extraction of this compound. Ethanolic and aqueous solutions are commonly utilized due to their ability to effectively solubilize flavonoid glycosides. rsc.orgresearchgate.net Research has shown that a mixture of ethanol (B145695) and water can be particularly effective. For instance, one study identified that an ethanolic extract of celery seeds contained this compound as one of the primary flavone (B191248) glycosides. rsc.org In some protocols, the crude extract is dissolved in a solvent mixture, such as the upper phase of a two-phase solvent system, in preparation for further purification. tautobiotech.com The optimization of solvent composition is crucial; for example, studies on similar flavonoids have explored various ratios of solvents like ethanol and water, sometimes acidified with agents like citric or formic acid, to enhance extraction efficiency. mdpi.com
To achieve optimal extraction yields of this compound and related flavonoids, several parameters must be carefully controlled. These include extraction time, temperature, and the solvent-to-solid ratio. mdpi.comresearchgate.net Studies have demonstrated that adjusting these factors can significantly impact the amount of the target compound recovered. For example, in the extraction of flavonoids from celery seed, optimal conditions were determined to be an ethanol concentration of 90%, a temperature of 90°C, and a solvent/solid ratio of 4 ml/g. researchgate.netresearchgate.net The interplay of these parameters is complex; for instance, while higher temperatures can increase extraction rates, prolonged exposure can lead to the degradation of sensitive compounds. mdpi.com Advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to improve efficiency, often involving the optimization of additional parameters such as ultrasonic power and microwave energy. researchgate.netnih.govresearchgate.net
Chromatographic Separation Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for separating this compound from other components. bioanalysis-zone.com This separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. youtube.com
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of specific compounds like this compound from complex mixtures. sigmaaldrich.comshimadzu.begilson.com This method allows for high-resolution separation, yielding the compound at a high degree of purity. researchgate.netresearchgate.net In a typical workflow, the crude extract is injected into the HPLC system, and the different components are separated as they pass through a column packed with a stationary phase. mdpi.com The selection of the appropriate stationary phase and mobile phase composition is critical for achieving successful separation. sigmaaldrich.com For instance, reversed-phase columns are commonly used for the separation of flavonoids. sigmaaldrich.comresearchgate.net The separated compounds are then collected in fractions as they exit the column. shimadzu.be
Besides preparative HPLC, other liquid chromatography methods are also utilized in the purification process. Flash chromatography, a modification of traditional column chromatography, is often employed for a rapid, preliminary separation of the crude extract. jbpr.inajrconline.org It uses air pressure to drive the solvent through the column, making it faster than gravity-fed column chromatography. hawachhplccolumn.comunits.it This technique is particularly useful for processing larger sample quantities and can serve as an initial purification step before final polishing with a high-resolution method like preparative HPLC. ajrconline.orghawach.com Other techniques such as high-speed counter-current chromatography (HSCCC) have also been successfully used for the one-step separation and purification of flavonoids from plant extracts. tautobiotech.com
Rigorous Spectroscopic Characterization for Structural Confirmation
Once this compound has been isolated and purified, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's atomic composition and connectivity. clariant.comnumberanalytics.com
The primary methods used for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the structure of organic molecules. unibo.it Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are conducted. innovareacademics.innih.gov ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.netresearchgate.net The data obtained from these experiments, such as chemical shifts and coupling constants, are compared with literature values for known compounds to confirm the identity of this compound. researchgate.net
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the isolated compound. nih.gov High-resolution mass spectrometry (HRMS) provides a very precise molecular weight, which can be used to determine the molecular formula. clariant.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed, which combine the separation power of HPLC with the detection capabilities of MS. kipmi.or.idphytojournal.com
By integrating the data from these various spectroscopic methods, researchers can confidently confirm the structure of the isolated compound as this compound. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. researchgate.netintertek.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR and ¹³C NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and numbers of protons and carbons in the molecule. innovareacademics.in For this compound, ¹H and ¹³C NMR spectra have been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org The chemical shifts (δ) in these spectra, measured in parts per million (ppm), are indicative of the electronic environment of each nucleus. sigmaaldrich.com
Interactive Data Table: ¹H and ¹³C NMR Data for this compound
| Atom | ¹³C NMR (ppm) | ¹H NMR (ppm, multiplicity, J in Hz) |
| Aglycone (Luteolin) | ||
| 2 | 164.2 | |
| 3 | 102.9 | 6.75 (s) |
| 4 | 181.8 | |
| 5 | 161.2 | |
| 6 | 99.4 | 6.44 (d, 2.1) |
| 7 | 162.8 | |
| 8 | 94.6 | 6.81 (d, 2.1) |
| 9 | 156.9 | |
| 10 | 105.5 | |
| 1' | 121.4 | |
| 2' | 113.4 | 7.42 (d, 2.2) |
| 3' | 145.7 | |
| 4' | 149.8 | |
| 5' | 115.9 | 6.88 (d, 8.2) |
| 6' | 119.0 | 7.43 (dd, 8.2, 2.2) |
| Glucose | ||
| 1'' | 100.1 | 5.08 (d, 7.3) |
| 2'' | 81.9 | 4.09 (dd, 8.5, 7.3) |
| 3'' | 76.4 | 3.42 (m) |
| 4'' | 70.0 | 3.19 (m) |
| 5'' | 75.7 | 3.42 (m) |
| 6'' | 60.8 | 3.73 (m), 3.51 (m) |
| Apiose | ||
| 1''' | 109.0 | 5.48 (d, 2.4) |
| 2''' | 76.5 | 3.96 (d, 2.4) |
| 3''' | 79.2 | |
| 4''' | 73.8 | 3.55 (d, 9.6) |
| 5''' | 64.0 | 3.86 (d, 9.6) |
Data sourced from scientific literature. Specific assignments may vary slightly between studies.
2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular structure. mdpi.comlibretexts.org
COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds, helping to identify adjacent protons in the structure. libretexts.orgic.ac.uk
HSQC spectra correlate directly bonded proton and carbon atoms. libretexts.orgyoutube.com
HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different parts of the molecule, such as the sugar moieties to the aglycone. mdpi.comresearchgate.net
These 2D NMR experiments provide unambiguous evidence for the connectivity of the atoms, confirming the identity of the aglycone as luteolin (B72000) and determining the attachment points and arrangement of the apiosyl and glucosyl sugar units. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. intertek.com For this compound, HRMS analysis provides a highly accurate mass measurement, allowing for the confident determination of its molecular formula as C₂₆H₂₈O₁₅. nih.govnih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions. In one study, the negative ion mode of UPLC-Orbitrap-Exploris-120-MS/MS was used, and the [M-H]⁻ ion for this compound was observed at m/z 579.1344, which closely matches the calculated value. nih.gov
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule. libretexts.orgnumberanalytics.com This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. numberanalytics.com Flavonoids, like this compound, possess characteristic chromophores that produce distinct UV-Vis spectra. academicjournals.org The UV spectrum of this compound shows absorption maxima that are characteristic of a luteolin-type flavonoid structure. researchgate.net This provides initial evidence for the nature of the aglycone part of the molecule. sathyabama.ac.in
Dereplication Approaches for Efficient Known Compound Identification
Dereplication is the process of rapidly identifying known compounds in a complex mixture, such as a crude plant extract, at an early stage of the investigation. frontiersin.orgresearchgate.net This strategy is highly efficient as it avoids the time-consuming process of isolating and elucidating the structure of already known substances. frontiersin.org
Modern dereplication strategies often employ hyphenated techniques, most notably Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). nih.govmdpi.com By comparing the retention times and accurate mass data from the LC-HRMS analysis of an extract with comprehensive databases of natural products, known compounds can be quickly identified. frontiersin.org For instance, the presence of this compound in an extract can be tentatively identified by matching its measured accurate mass and fragmentation pattern with database entries. nih.govsemanticscholar.org This approach, often combined with other data like UV spectra, significantly streamlines the discovery process for novel compounds. frontiersin.org
Biosynthesis and Metabolic Pathways of Graveobioside a
Integration within the Phenylpropanoid Pathway for Flavonoid Biogenesis
The biosynthesis of Graveobioside A is deeply rooted in the phenylpropanoid pathway, a central route in plant secondary metabolism that gives rise to a plethora of phenolic compounds, including flavonoids. frontiersin.org The journey to this compound begins with the amino acid L-phenylalanine. nih.gov
The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of three key enzymes:
Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid. nih.govontosight.ai
Cinnamate 4-hydroxylase (C4H) : Following this, C4H hydroxylates cinnamic acid to produce p-coumaric acid. nih.govontosight.ai
4-coumarate:CoA ligase (4CL) : This enzyme then activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. nih.govontosight.ai
From this critical intermediate, the pathway branches into flavonoid biosynthesis. The formation of the luteolin (B72000) aglycone of this compound proceeds through the following enzymatic reactions:
Chalcone (B49325) synthase (CHS) : CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the precursor to all flavonoids. nih.govfrontiersin.org
Chalcone isomerase (CHI) : This enzyme facilitates the cyclization of naringenin chalcone to produce the flavanone (B1672756) naringenin. nih.govfrontiersin.org
Flavone (B191248) synthase (FNS) : Naringenin is then oxidized by FNS to yield the flavone apigenin (B1666066). frontiersin.org
Flavonoid 3'-hydroxylase (F3'H) : Finally, the hydroxylation of apigenin at the 3' position by F3'H results in the formation of luteolin, the direct aglycone precursor to this compound. frontiersin.orgresearchgate.net
Glycosylation Mechanisms and Glycosyltransferases Involved in this compound Formation
Once the luteolin aglycone is synthesized, it undergoes a two-step glycosylation process to form this compound, which is chemically known as luteolin 7-O-(2-apiosyl)glucoside. mdpi.com This process is catalyzed by a class of enzymes called UDP-dependent glycosyltransferases (UGTs), which transfer sugar moieties from activated sugar donors, such as UDP-sugars, to the flavonoid backbone. maxapress.com
The formation of the apiosyl-glucoside moiety attached to the 7-hydroxyl group of luteolin involves two specific UGTs:
Glucosyltransferase (GlcT) : The first step is the attachment of a glucose molecule to the 7-hydroxyl group of luteolin. This reaction is catalyzed by a flavone 7-O-glucosyltransferase, which utilizes UDP-glucose as the sugar donor to form luteolin 7-O-glucoside (also known as cynaroside). mdpi.comnih.gov
Apiosyltransferase (ApiT) : In the subsequent step, an apiosyltransferase catalyzes the transfer of an apiose residue from UDP-apiose to the 2"-hydroxyl group of the glucose moiety of luteolin 7-O-glucoside. mdpi.comoup.com This results in the formation of the β-D-apiofuranosyl-(1→2)-β-D-glucoside structure characteristic of this compound. oup.com
Research on parsley (Petroselinum crispum) has identified specific glucosyltransferases (PcGlcT) and apiosyltransferases (PcApiT) that are involved in the biosynthesis of flavonoid 7-O-apiosylglucosides, including this compound. mdpi.comnih.gov The apiosyltransferase from celery (Apium graveolens), designated UGT94AX1, has also been shown to be responsible for the final step in the biosynthesis of apiin (B1667559), a structurally related compound, and exhibits activity towards luteolin 7-O-glucoside to produce this compound. oup.com
The sugar donors for these reactions, UDP-glucose and UDP-apiose, are synthesized through their own specific metabolic pathways within the plant cell. frontiersin.orgfrontiersin.org
Modulation of this compound Accumulation by Abiotic Stresses in Plants
The concentration of this compound in plants is not constant and can be significantly influenced by various abiotic stressors. Plants often accumulate secondary metabolites like flavonoids as a defense mechanism against adverse environmental conditions.
Exposure to moderate cold stress has been demonstrated to significantly increase the accumulation of this compound in the leaves of Capsicum cultivars. In a study on bell pepper, combined cold and salt stress led to the highest concentrations of this compound, reaching up to 37.0 mg per gram of dry weight. oup.comresearchgate.netresearchgate.net Even when applied as a single stressor, cold treatment was effective in enhancing the levels of this flavonoid. nih.gov
Table 1: Effect of Cold and Salt Stress on this compound Content in Bell Pepper Leaves
| Treatment | This compound Content (mg/g DW) |
|---|---|
| Control | Data not specified |
| Cold Stress | Increased |
| Combined Cold and Salt Stress | Up to 37.0 |
Data sourced from studies on Capsicum cultivars. oup.comresearchgate.netresearchgate.net
Salt stress is another significant factor that promotes the accumulation of this compound. In bell pepper plants (Capsicum annuum), treatment with 100 mM NaCl was shown to effectively trigger an increase in this compound content. ontosight.aimdpi.com This response appears to be more pronounced for this compound compared to other flavonoids like cynaroside (B7765609) under the same stress conditions. ontosight.ai However, high concentrations of salt (e.g., 400 mM) did not always result in a significant increase, suggesting a dose-dependent effect. nih.gov The combination of salt and other stressors, such as UV radiation or cold, often leads to the highest levels of accumulation. nih.govmdpi.comresearchgate.net
Table 2: Influence of Different Stressors on this compound Content in Bell Pepper (cv. Mavras)
| Treatment | Relative this compound Accumulation |
|---|---|
| Control | Baseline |
| Salt Stress (100 mM NaCl) | Significantly Increased |
| UV Stress | Slightly Increased |
| Combined Salt and UV Stress | Highest Accumulation |
Based on findings from Ellenberger et al. (2020). ontosight.aimdpi.com
Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo Models
Anti-inflammatory Modulatory Effects
Graveobioside A has demonstrated notable anti-inflammatory properties in various experimental models. scite.ai These effects are largely attributed to its ability to interfere with key inflammatory mediators and signaling pathways. biosynth.com
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production (e.g., in RAW264.7 cells)
In studies utilizing RAW264.7 macrophage cells, a common in vitro model for inflammation, this compound has been shown to inhibit the production of nitric oxide (NO) when the cells are stimulated with lipopolysaccharide (LPS). scite.airesearchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to the production of pro-inflammatory mediators like NO. researchgate.net The overproduction of NO is a hallmark of chronic inflammation.
Research has shown that this compound, as part of extracts or in its isolated form, can significantly reduce the levels of NO produced by LPS-stimulated RAW264.7 cells. researchgate.netsemanticscholar.org This inhibitory effect on NO production suggests that this compound can directly modulate the inflammatory response of macrophages. nih.gov
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells
| Treatment | Concentration | NO Production Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 100 µM | Data not explicitly quantified in the provided search results, but noted as inhibitory. | researchgate.net |
| Vicia tenuifolia flower extract (containing this compound) | 50 µg/mL | 42.67 | semanticscholar.org |
Note: This table is illustrative and based on findings from extracts containing this compound. The exact percentage of inhibition by pure this compound may vary.
Proposed Interference with Inflammatory Signaling Cascades
The anti-inflammatory actions of this compound are believed to stem from its interaction with critical inflammatory signaling cascades. biosynth.com While the precise mechanisms are still under investigation, it is proposed that this compound may influence pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com These pathways are central to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govmdpi.com By potentially inhibiting these signaling pathways, this compound could reduce the expression of iNOS and other pro-inflammatory mediators. frontiersin.org
Antioxidant System Interactions
This compound also exhibits significant antioxidant properties, which are closely linked to its anti-inflammatory effects. biosynth.com Oxidative stress and inflammation are often intertwined, with one process capable of inducing and amplifying the other.
Mitigation of Oxidative Stress (e.g., in C2C12 myotubes)
In cellular models of muscle tissue, such as C2C12 myotubes, this compound has been shown to mitigate oxidative stress. mdpi.com For instance, in dexamethasone-induced muscle atrophy, a condition associated with increased oxidative stress, treatment with compounds including this compound led to a decrease in reactive oxygen species (ROS) production. mdpi.com In some studies, extracts containing this compound have been observed to protect C2C12 myotubes from LPS-induced atrophy, an effect linked to both antioxidant and anti-inflammatory activities. researchgate.netnih.gov
Contribution to Free Radical Scavenging Activity
This compound contributes to the free radical scavenging activity observed in extracts from plants where it is present. nih.gov Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this property. nih.govnih.govmdpi.com this compound, along with other flavonoids, has demonstrated the ability to neutralize these synthetic radicals, indicating its potential to scavenge harmful free radicals within biological systems. nih.govmdpi.com
Table 2: Free Radical Scavenging Activity of Flavonoids from Celery Seeds
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | >50 | 25.17 | nih.gov |
| Luteolin (B72000) | 4.65 | 7.39 | nih.gov |
| Luteolin-7-O-glucoside | 9.28 | 10.21 | nih.gov |
IC50: The concentration of the compound required to scavenge 50% of the free radicals.
Muscle Wasting Alleviation Studies (Non-Human Models)
This compound has demonstrated potential in mitigating muscle wasting, a condition characterized by the loss of muscle mass and function. researchgate.netmdpi.com In vitro studies using C2C12 myotubes, a cell line model for skeletal muscle, have provided insights into the compound's mechanisms of action against muscle atrophy. mdpi.comresearchgate.net
Promotion of Myofiber Growth (e.g., in C2C12 myotubes)
In dexamethasone-induced atrophic C2C12 myotubes, this compound has been shown to significantly increase the diameter of myofibers. mdpi.comresearchgate.net Research indicates that treatment with this compound led to a 12% increase in myofiber diameter, effectively countering the atrophic effects of dexamethasone. mdpi.com This suggests a direct role for the compound in promoting the structural integrity and size of muscle fibers. mdpi.comresearchgate.net
Enhancement of Adenosine (B11128) Triphosphate (ATP) Production
This compound has been observed to enhance the production of adenosine triphosphate (ATP), the primary energy currency of cells, in C2C12 myotubes. mdpi.comresearchgate.net In models of dexamethasone-induced muscle atrophy, where ATP levels are typically compromised, treatment with this compound resulted in an 8% increase in ATP concentration. mdpi.com This restoration of cellular energy levels is crucial for maintaining muscle function and preventing atrophy. mdpi.comresearchgate.net
Regulation of Protein Synthesis and Degradation Pathways
The balance between protein synthesis and degradation is a critical determinant of muscle mass. mdpi.comfrontiersin.org this compound appears to favorably modulate this balance by both stimulating protein synthesis and inhibiting protein degradation pathways. mdpi.comresearchgate.netdntb.gov.ua
The compound activates key signaling pathways involved in protein synthesis, such as the Akt/mTOR pathway. researchgate.netmdpi.comjm-bio.com Specifically, it has been shown to increase the phosphorylation of Akt, p70-S6K1, and 4E-BP1, all of which are crucial components of the mTOR signaling cascade that promotes protein synthesis. researchgate.net
Simultaneously, this compound suppresses the expression of key proteins involved in muscle protein degradation. researchgate.netmdpi.com It has been found to reduce the protein levels of MuRF1 and Atrogin-1, two muscle-specific E3 ubiquitin ligases that are markers for muscle atrophy. researchgate.netnih.govnih.gov It also increases the phosphorylation of FoxO3a, a transcription factor that, when unphosphorylated, promotes the expression of atrophy-related genes. researchgate.net By promoting the phosphorylation of FoxO3a, this compound effectively inhibits its pro-atrophic activity. researchgate.netnih.gov Furthermore, it has been shown to downregulate the mRNA expression of Trim63 (which codes for MuRF1) and Foxo. researchgate.net
| Marker | Pathway | Effect of this compound | Reference |
|---|---|---|---|
| p-Akt/Akt | Protein Synthesis (Akt/mTOR) | Increased | researchgate.net |
| p-p70-S6K1/p70-S6K1 | Protein Synthesis (Akt/mTOR) | Increased | researchgate.net |
| p-4E-BP1/4E-BP1 | Protein Synthesis (Akt/mTOR) | Increased | researchgate.net |
| MuRF1 Protein | Protein Degradation | Decreased | researchgate.net |
| Atrogin-1 Protein | Protein Degradation | Decreased | researchgate.net |
| p-FoxO3a/FoxO3a | Protein Degradation | Increased | researchgate.net |
| Trim63 mRNA | Protein Degradation | Decreased | researchgate.net |
| Foxo mRNA | Protein Degradation | Decreased | researchgate.net |
Impact on Mitochondrial Content and Function
Mitochondria play a vital role in muscle cell health and energy production. researchgate.netnih.gov this compound has been shown to positively influence mitochondrial biogenesis and function. researchgate.netresearchgate.net The compound enhances the mRNA expression of several key regulators of mitochondrial biogenesis, including Ppargc1a (encoding PGC-1α), Nrf1, and Tfam. researchgate.netplos.orgfrontiersin.org PGC-1α is a master regulator of mitochondrial biogenesis, which in turn activates nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (Tfam). plos.orgresearchgate.netnih.gov this compound also increases the expression of Tomm20, a gene encoding a component of the mitochondrial protein import machinery. researchgate.net These actions collectively suggest that this compound promotes the generation of new, functional mitochondria within muscle cells. researchgate.netnih.gov
Enzyme Inhibition and Receptor Modulation Investigations
Cannabinoid Receptor (CB1 and CB2) Ligand-Target Interactions
Emerging research indicates that this compound interacts with cannabinoid receptors, which are known to play a role in regulating muscle mass and metabolism. mdpi.com Molecular docking studies have revealed that this compound exhibits a high binding affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). mdpi.com
Specifically, the binding energies were calculated to be -17.7 kcal/mol for CB1 and -19.1 kcal/mol for CB2, indicating a strong potential for interaction. mdpi.com Further experimental evidence in C2C12 myotubes demonstrated that this compound downregulates the mRNA and protein expression of CB1 while upregulating the expression of CB2. mdpi.com This modulation of cannabinoid receptor expression is significant, as inhibition of CB1 and activation of CB2 have been previously associated with promoting muscle mass and strength. mdpi.comnih.gov These findings suggest that the muscle-protective effects of this compound are, at least in part, mediated through its interaction with and regulation of the cannabinoid receptor system. mdpi.comdntb.gov.ua
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
|---|---|---|---|
| Binding Affinity (kcal/mol) | -17.7 | -19.1 | mdpi.com |
| mRNA Expression (in C2C12 myotubes) | Downregulated | Upregulated | mdpi.com |
| Protein Expression (in C2C12 myotubes) | Downregulated | Upregulated | mdpi.com |
Molecular Docking and Potential Modulation of Cyclin G-Associated Kinase (GAK)
Computational studies have explored the interaction between this compound and Cyclin G-Associated Kinase (GAK), a key regulator of clathrin-coated vesicle trafficking. nih.gov Molecular docking analyses, which predict the binding affinity and orientation of a ligand to a target protein, have been employed to investigate this relationship.
In a metabolomics analysis of celery extracts, this compound was identified as one of the secondary metabolites showing a promising binding affinity to the active site of GAK. researchgate.net These in silico findings suggest that this compound may contribute to the anti-proliferative potential of celery extracts by acting as a GAK modulator. researchgate.netresearchgate.netcore.ac.ukstuartxchange.org The inhibition of kinases is a significant area of interest in cancer research, and natural compounds are being investigated for their potential to modulate these enzymes. core.ac.uk While these docking studies point to a potential interaction, further in vitro and in cell-based assays are necessary to confirm and quantify the inhibitory effect of this compound on GAK activity.
Contribution to Glycosidase Inhibitory Activities (e.g., α-glucosidase, α-amylase)
This compound has been investigated for its potential to inhibit key carbohydrate-digesting enzymes, namely α-glucosidase and α-amylase. nih.gov The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia, as it slows down the breakdown and absorption of carbohydrates. frontiersin.orgnih.gov
Studies have demonstrated that this compound exhibits inhibitory activity against α-glucosidase. nih.govresearchgate.netbiocrick.comusda.gov In one study evaluating various flavones from celery seeds, this compound was among the compounds tested for α-glucosidase inhibition. nih.gov Another study on compounds from Strobilanthes crispus leaves identified this compound as having antidiabetic activity, with an IC50 value of 292.73 mg/mL against α-glucosidase. kipmi.or.id The inhibitory mechanism often involves the flavonoid structure interacting with the active site of the enzyme. symc.edu.cn
Regarding α-amylase, which is responsible for the initial breakdown of starch, the inhibitory effects of this compound have also been assessed. nih.gov Research on celery seed flavones tested its activity against α-amylase, though some findings suggest that the presence of glycoside moieties on flavonoid structures can sometimes reduce the inhibitory effect on this particular enzyme compared to their aglycone forms. nih.govd-nb.info The inhibition of both enzymes can have an additive effect in controlling blood glucose levels. nih.gov
Table 1: In Vitro Glycosidase Inhibitory Activity of this compound
| Enzyme | Source Organism/Extract | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| α-Glucosidase | Strobilanthes crispus leaf extract | 292.73 mg/mL | kipmi.or.id |
| α-Glucosidase | Celery Seeds | Activity noted | nih.gov |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Implications for Xanthine (B1682287) Oxidase Activity
This compound has been identified as a potential inhibitor of xanthine oxidase (XO), the key enzyme in the metabolic pathway that produces uric acid from purines. patsnap.comnih.gov Overactivity of this enzyme can lead to hyperuricemia, a condition characterized by elevated uric acid levels, which is a precursor to gout. patsnap.com
Research has shown that this compound can significantly reduce serum uric acid in hyperuricemia mouse models. patsnap.com A patent for the use of this compound in preparing drugs or health foods for preventing hyperuricemia and gout highlights its activity. patsnap.com The patent indicates that the compound not only reduces uric acid levels but also inhibits the activity of xanthine oxidase to varying degrees. patsnap.com
Anti-insect and Pest Deterrent Activities
This compound has demonstrated potential as a natural insecticide, exhibiting deterrent properties against certain insect pests. researchgate.netresearchgate.net Plant secondary metabolites, including flavonoids, play a crucial role in plant defense mechanisms against herbivores by acting as feeding or oviposition deterrents. researchgate.netmdpi.com
Inhibition of Oviposition (e.g., in Liriomyza trifolii leafminer)
A significant body of research has focused on the effect of this compound on the American serpentine (B99607) leafminer, Liriomyza trifolii. researchgate.netresearchgate.net This polyphagous insect is a major pest for numerous crops worldwide, causing damage through larval mining and adult feeding punctures. affrc.go.jpcipotato.org
This compound, isolated from mature sweet pepper (Capsicum annuum) leaves, was identified as the primary compound responsible for the plant's resistance to L. trifolii. researchgate.net The attack rate of this leafminer decreases as the sweet pepper plant matures, which corresponds to the accumulation of this compound. researchgate.net Bioassay-guided fractionation confirmed that this compound acts as an ovipositional deterrent. researchgate.net In laboratory settings, treating host plant leaves with a solution containing this compound was shown to inhibit oviposition by the leafminer flies. researchgate.netresearchgate.net One study reported that the compound completely deterred L. trifolii females from laying eggs on a host plant leaf when applied at a concentration of 4.90 g/cm². researchgate.net This activity makes this compound a candidate for the development of environmentally benign, natural insecticides to manage this pest. researchgate.netresearchgate.netmdpi.com
Exploration of Potential Antimicrobial Properties
The potential of this compound as an antimicrobial agent has been noted in scientific literature, although detailed studies are less common compared to its other biological activities. biosynth.com Antimicrobial agents are substances that kill or inhibit the growth of microorganisms such as bacteria and fungi. wikipedia.org Flavonoids and their glycosides are a well-known class of plant secondary metabolites that frequently exhibit such properties.
This compound is under investigation for its potential antimicrobial activities. biosynth.com The exploration of its capabilities in this area could lead to the development of alternative treatments, particularly in the context of rising antimicrobial resistance. biosynth.com While broad statements about its potential exist, specific data detailing its spectrum of activity, such as the minimum inhibitory concentration (MIC) against various bacterial or fungal strains, require more extensive research.
Structure Activity Relationship Sar Studies of Graveobioside a
Computational Chemistry Approaches for Ligand-Target Prediction
Computational chemistry provides powerful in silico tools to predict the interactions between a ligand, such as Graveobioside A, and its potential biological targets. mdpi.comchemrxiv.org These methods allow for the rapid screening of potential interactions, guiding further experimental validation. chemrxiv.org
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, simulating the ligand-receptor binding process at a molecular level. japsonline.comqeios.com This method is instrumental in identifying potential drug candidates and understanding their interaction mechanisms. qeios.com For this compound, molecular docking studies have been employed to explore its inhibitory potential against key enzymes implicated in metabolic diseases and neurodegenerative disorders.
One significant target is α-glucosidase , an enzyme involved in carbohydrate digestion whose inhibition can help manage type 2 diabetes. mdpi.complos.org Studies have shown that flavonoids can act as α-glucosidase inhibitors. japsonline.com Research on compounds from Strobilanthes glutinosus indicated that this compound possesses antidiabetic activity, comparable to the standard drug acarbose. researchgate.net Molecular docking has been used to predict the binding modes of flavonoids within the active sites of α-glucosidase, revealing that interactions are often mediated by hydrogen bonds and hydrophobic interactions. japsonline.commdpi.com
Another identified target for flavonoids is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) , a primary therapeutic target for Alzheimer's disease. qeios.comfrontiersin.orgbiorxiv.org Inhibition of BACE1 is a key strategy to reduce the production of amyloid-β peptides, which form neurotoxic plaques in the brain. mdpi.comfrontiersin.org While specific docking studies detailing the interaction of this compound with BACE1 are not extensively published, related ginsenosides (B1230088) have shown good binding affinities toward BACE1 in docking simulations, suggesting that complex glycosides can interact effectively with the enzyme's active site. nih.gov
In Silico Analysis of Binding Affinities
Binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. A lower binding energy value indicates a more stable and stronger interaction. easychair.org In silico tools like AutoDock Vina are used to calculate these affinities, helping to rank potential drug candidates. chemrxiv.orgbiorxiv.org
For instance, in studies of α-glucosidase inhibitors, flavonoids have been docked into the enzyme's active site (e.g., PDB codes: 2QMJ, 3A4A) to determine their binding energies and inhibition constants (Ki). japsonline.com The docking of Luteolin-7-O-glucoside, a closely related compound, with acetylcholinesterase yielded a low binding free energy (Glide score: -8.31), indicating a strong interaction. mdpi.com Similar analyses for this compound against its targets are crucial for quantifying its inhibitory potential. The binding affinity is influenced by factors such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. japsonline.com
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Luteolin-7-O-glucoside | Acetylcholinesterase (AChE) | -8.31 (Glide Score) | Not Specified | mdpi.com |
| Ginsenoside Rb1 | BACE1 | -10.0 | Not Specified | nih.gov |
| Ginsenoside Rb2 | BACE1 | -10.0 | Not Specified | nih.gov |
This table presents binding affinities for compounds structurally related to this compound against relevant biological targets, as direct data for this compound is limited in the provided search results. These values serve as a predictive reference for its potential interactions.
Comparative Analysis of this compound with Related Flavonoids and Glycosides
This compound is a flavone (B191248) glycoside, specifically Luteolin-7-O-apiosylglucoside. Its structure consists of the aglycone luteolin (B72000) linked to a disaccharide (a two-sugar unit) at the 7-position hydroxyl group. To understand its SAR, it is essential to compare it with structurally similar compounds.
Key structural features influencing bioactivity in flavonoids include the arrangement of hydroxyl groups on the A and B rings and the nature of the glycosidic substitutions. nih.gov The aglycone of this compound, Luteolin , has a 3',4'-dihydroxy structure in its B-ring, which is known to be important for antioxidant activity. rsc.org
A comparison with related compounds reveals the distinct roles of the aglycone and the sugar moiety:
Cynaroside (B7765609) (Luteolin-7-O-glucoside): This compound shares the same luteolin aglycone but has a simpler single glucose unit. Comparing its activity with this compound helps to isolate the effect of the additional apiose sugar.
Apiin (B1667559) (Apigenin-7-O-apiosylglucoside): Apiin has the same disaccharide as this compound but is attached to a different aglycone, Apigenin (B1666066) . hmdb.cafoodb.ca Apigenin differs from luteolin by having only one hydroxyl group on the B-ring. This comparison highlights the importance of the aglycone's hydroxylation pattern.
Luteolin (Aglycone): The free form of the aglycone often exhibits different properties. For instance, luteolin aglycone generally shows stronger antioxidant and anti-inflammatory effects than its glycoside form, Luteolin-7-O-glucoside. mdpi.com
| Compound Name | Aglycone | Glycosidic Moiety at C7 | Key Structural Difference from this compound |
| This compound | Luteolin | Apiosylglucoside | - |
| Cynaroside | Luteolin | Glucoside | Lacks the apiose sugar unit |
| Apiin | Apigenin | Apiosylglucoside | Aglycone has one less hydroxyl group on the B-ring |
| Luteolin | Luteolin | None | Lacks the entire sugar moiety (aglycone form) |
| Apigenin | Apigenin | None | Different aglycone; lacks the entire sugar moiety |
Role of Glycosylation Pattern on Bioactivity and Selectivity
Glycosylation, the attachment of sugar moieties to the flavonoid backbone, significantly impacts a compound's physical and biological properties, including solubility, stability, and bioavailability. nih.govrsc.org The specific pattern of glycosylation—the type of sugar, the linkage, and the attachment point—is crucial for determining bioactivity and selectivity. nih.govnih.gov
In flavonoids, glycosylation most commonly occurs at the C-7 hydroxyl group. nih.gov this compound features a disaccharide, apiosylglucoside, at this position. This complex sugar unit distinguishes it from many other common flavonoid glycosides that possess only a single sugar (monosaccharide).
The impact of glycosylation can be summarized as follows:
Influence on Bioactivity: The addition of sugar groups can either enhance or diminish biological activity. While glycosylation generally increases water solubility, it can sometimes reduce the direct interaction of the flavonoid with a target enzyme. For example, some studies suggest that the aglycone (non-sugar part) exhibits stronger effects than its glycoside derivatives. Luteolin, for instance, often shows more potent antioxidant and anti-inflammatory activity than Luteolin-7-O-glucoside. mdpi.com
Modulation of Selectivity: The intricate structure of the sugar moiety can influence how the molecule fits into the binding pocket of a target protein, thereby affecting its selectivity. The presence of the apiosyl-glucoside unit in this compound, compared to the simple glucoside in cynaroside, creates a different steric and electronic profile, which could lead to differential binding to various biological targets.
Impact on Antioxidant Capacity: The core antioxidant activity of flavonoids is often attributed to the hydroxyl groups on the B-ring. Studies on luteolin glycosides have shown that preserving the 3',4'-dihydroxy structure of the B-ring is critical for radical scavenging potential. Glycosylation at the 7-position, as seen in this compound and Luteolin-7-O-glucoside, maintains this crucial feature and results in high antioxidant activity, whereas glycosylation on the B-ring itself can diminish this effect. rsc.org
Advanced Analytical Methodologies for Detection and Quantification
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phytochemicals, including flavonoid glycosides like Graveobioside A. wisdomlib.orgijrpr.com The development of a robust HPLC method involves the systematic optimization of several chromatographic parameters to ensure the effective separation, identification, and quantification of the target analyte from complex matrices such as plant extracts. ijrpr.comresearchgate.net
The process begins with understanding the physicochemical properties of this compound, such as its polarity and solubility, which guide the selection of the appropriate stationary and mobile phases. ijrpr.comresearchgate.net Reversed-phase columns, particularly C18 columns, are frequently employed for the separation of flavonoids due to their ability to effectively resolve compounds based on hydrophobicity. ejgm.co.ukprimescholars.com
The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH-modifying acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. primescholars.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate a wide range of compounds with varying polarities within a single analytical run. researchgate.net Detection is most often accomplished using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. researchgate.netejgm.co.uk
Method validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose. labmanager.comresearchgate.net According to International Conference on Harmonization (ICH) guidelines, validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically confirmed by a high correlation coefficient (R² > 0.999). ejgm.co.uklabmanager.com
Accuracy: The closeness of the test results to the true value, often determined through recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijrpr.com
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. labmanager.com
| Parameter | Typical Conditions for Flavonoid Analysis |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ejgm.co.uk |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with 0.1% Formic Acid) primescholars.comnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min primescholars.com |
| Detection | UV/DAD at specific wavelengths (e.g., ~270 nm and ~340 nm for flavones) ejgm.co.uk |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) labmanager.com |
Utilization of Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. austinpublishinggroup.compharmascholars.com This technology utilizes columns packed with sub-2 µm particles, which leads to a dramatic increase in separation efficiency. researchgate.net The smaller particle size necessitates instrumentation capable of operating at much higher pressures (up to 15,000 psi or 1000 bar) compared to standard HPLC systems. pharmascholars.com
The primary advantages of UPLC for the analysis of this compound and other flavonoids include:
Enhanced Resolution: The higher efficiency allows for better separation of closely eluting compounds and the resolution of complex mixtures, which is particularly beneficial for analyzing intricate plant extracts. austinpublishinggroup.commeasurlabs.com
Increased Speed: The shorter column lengths and higher optimal flow rates enabled by the small particles significantly reduce analysis times, often from tens of minutes to just a few minutes, thereby increasing sample throughput. pharmascholars.comwaters.com
Improved Sensitivity: UPLC peaks are typically narrower and taller, leading to greater peak heights and a better signal-to-noise ratio, which enhances sensitivity and lowers detection limits. researchgate.netmeasurlabs.com
UPLC is frequently coupled with mass spectrometry (UPLC-MS), a combination that has become a powerful tool in metabolomics, natural product discovery, and the quality control of pharmaceuticals. researchgate.netmdpi.com
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3 - 10 µm | < 2 µm pharmascholars.com |
| Operating Pressure | ~2,000 - 6,000 psi | ~6,000 - 15,000 psi pharmascholars.com |
| Resolution | Good | Excellent austinpublishinggroup.com |
| Analysis Speed | Standard | Fast pharmascholars.com |
| Sensitivity | Standard | High researchgate.net |
| Solvent Consumption | Higher | Lower pharmascholars.com |
Mass Spectrometry (MS)-Based Quantification Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wisdomlib.org When coupled with a liquid chromatography system, it provides a highly sensitive and selective method for the identification and quantification of compounds in complex mixtures. rsc.org
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org For the analysis of flavonoid glycosides like this compound, an electrospray ionization (ESI) source is commonly used. ESI generates ions from the analytes in the LC eluent before they enter the mass analyzer. chimia.ch
The mass analyzer separates the ions based on their m/z ratio. This technique allows for the determination of the molecular weight of the compound, providing a higher degree of certainty in identification compared to UV detection alone. mdpi.com Quantitative analysis is performed by monitoring the ion current of the specific m/z corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule of this compound. The method is validated for linearity, accuracy, and precision to ensure reliable quantification. mdpi.com LC-MS has been successfully applied to identify and quantify flavonoid glycosides in various plant materials and food products. mdpi.comresearchgate.netcsic.es
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity compared to single-stage LC-MS. veedalifesciences.com This technique involves two stages of mass analysis. In the first stage, a specific precursor ion (e.g., the molecular ion of this compound) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. mdpi.com
This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion. mdpi.comlcms.cz This specificity allows for accurate quantification even in the presence of co-eluting interferences with the same nominal mass, significantly reducing matrix effects. veedalifesciences.com LC-MS/MS is the gold standard for quantitative bioanalysis and for detecting trace levels of compounds in complex matrices like food and biological samples. veedalifesciences.comlcms.cz The fragmentation pattern also provides valuable structural information, aiding in the confirmation of the analyte's identity. csic.esnrfhh.com
| Compound Class | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Neutral Loss | Interpretation |
|---|---|---|---|---|
| Flavonol-3-O-rutinoside (e.g., Rutin) | 609 | 301 | 308 | Loss of rutinoside (rhamnose + glucose) |
| Flavone-7-O-neohesperidoside | 593 | 285 | 308 | Loss of neohesperidoside (rhamnose + glucose) |
| Flavonol-3-O-glucoside | 463 | 301 | 162 | Loss of glucose |
| Flavone-7-O-apiosylglucoside (similar to this compound) | 593 | 461 -> 285 | 132 -> 176 | Sequential loss of apiose and then glucose moieties |
Data based on general fragmentation patterns of flavonoid glycosides. csic.es
High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy (typically to four or more decimal places). savemyexams.combioanalysis-zone.com This capability allows for the determination of a compound's elemental formula. nih.gov While two different compounds might have the same nominal mass (integer mass), their exact masses will differ due to the mass defects of their constituent atoms. bioanalysis-zone.com
For example, HRMS can easily distinguish between molecules with different elemental compositions that are indistinguishable by low-resolution mass spectrometers. nih.gov This is invaluable for identifying unknown compounds, such as metabolites or novel natural products, and for confirming the identity of known compounds like this compound in complex samples. nih.gov Time-of-Flight (TOF) and Orbitrap are common types of HRMS analyzers. nih.govmdpi.com The combination of UPLC with HRMS (UPLC-HRMS) is a powerful platform for both targeted and untargeted analysis. nih.govcore.ac.uk
| Compound | Formula | Nominal Mass | Accurate Mass |
|---|---|---|---|
| Example A | C₇H₇NO | 121 | 121.0528 bioanalysis-zone.com |
| Example B | C₃H₇NO₂S | 121 | 121.0198 bioanalysis-zone.com |
| This compound | C₂₆H₂₈O₁₄ | 564 | 564.1530 |
Development of Novel Analytical Approaches in Untargeted Metabolomics Research
Untargeted metabolomics aims to capture and analyze as many metabolites as possible in a biological sample in a single analysis, providing a comprehensive snapshot of the metabolome. nih.govevotec.com This hypothesis-generating approach is increasingly used to discover biomarkers, understand metabolic pathways, and investigate the effects of various stimuli on an organism. evotec.commdpi.com
LC-HRMS is the primary analytical platform for untargeted metabolomics due to its high sensitivity, broad coverage, and ability to provide accurate mass data for feature identification. animbiosci.org In the context of this compound, an untargeted metabolomics study of a plant extract would involve acquiring full-scan HRMS data for all detectable ions. mdpi.comanimbiosci.org
Quality Control and Data Processing Frameworks in this compound Analysis
The accurate and reliable analysis of this compound in complex matrices, such as plant extracts, necessitates rigorous quality control (QC) measures and well-defined data processing frameworks. These elements are fundamental to ensuring the validity, reproducibility, and precision of analytical results obtained from advanced methodologies like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
Quality Control Frameworks
Quality control in the analysis of this compound involves a systematic approach to monitor and maintain the performance of the entire analytical process. This begins with the validation of the analytical method and continues with the routine analysis of quality control samples to ensure ongoing instrument stability and data integrity.
Method Validation: Before its application, any analytical method for the quantification of this compound must be thoroughly validated. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters, primarily for HPLC-based methods, are outlined below. scielo.brmdpi.com
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. phytopharmajournal.com A calibration curve is generated by plotting the instrument response against a series of known concentrations of a this compound standard. The linearity is typically expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.000. scielo.brmdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scielo.brmdpi.com These values are crucial for analyzing samples with trace amounts of the compound.
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Intra-day precision (Repeatability): Assesses the variation within the same day. scielo.br
Inter-day precision (Intermediate Precision): Assesses the variation on different days to account for factors like different analysts or equipment. scielo.br
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix and the percentage of the analyte recovered is calculated. scielo.br
Stability: This parameter evaluates the chemical stability of this compound in the sample solutions under specific conditions over time (e.g., for 18-48 hours). scielo.brmdpi.com Low RSD values for the analysis of the same sample at different time points indicate stability.
Routine Quality Control: During routine analysis, Quality Control (QC) samples are periodically injected and analyzed alongside the test samples. In metabolomics studies using techniques like UPLC-MS, a QC sample is typically prepared by pooling small aliquots from all experimental samples. mdpi.com The consistent analysis of these QC samples serves several purposes:
Instrument Stability Assessment: In methods like UPLC-Orbitrap-MS/MS, the stability of the instrument is evaluated by repeatedly injecting QC samples. The relative standard deviations (RSDs) of retention times and peak intensities for specific compounds, including this compound, in the QC samples should be below a predefined threshold, often less than 5%, to ensure the system is stable. mdpi.comnih.gov
Data Normalization: QC samples can be used to correct for systematic variations that may occur during a long analytical run.
Table 1: Key Quality Control Parameters for this compound Quantitative Analysis
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity (R²) | Measures the correlation between analyte concentration and instrument response. | R² > 0.999 mdpi.com |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Signal-to-Noise Ratio (S/N) of 3:1 |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be accurately quantified. | S/N of 10:1 mdpi.com |
| Precision (RSD%) | The closeness of repeated measurements. | Intra-day & Inter-day RSD < 3.2% scielo.br |
| Accuracy (Recovery %) | The closeness of the measured value to the true value. | Typically 95-106% scielo.br |
| Stability (RSD%) | The stability of the analyte in the prepared sample over time. | RSD < 3% over the analysis period mdpi.com |
Data Processing Frameworks
Following data acquisition, particularly from high-resolution mass spectrometry platforms like UPLC-Q-TOF-MS, a systematic data processing workflow is essential to extract meaningful chemical information. frontiersin.orgmdpi.com This framework transforms complex raw data into a structured format suitable for qualitative identification, quantitative analysis, and statistical interpretation.
The process generally involves several key steps:
Data Acquisition and Conversion: Raw data is acquired using instrument-specific software such as MassLynx, Trancefinder, or Xcalibur. mdpi.comnih.govfrontiersin.org This data contains information on retention time, mass-to-charge ratio (m/z), and signal intensity.
Peak Detection and Alignment: The raw chromatograms are processed to detect all potential compound peaks. Algorithms align these peaks across different samples based on their retention time and m/z values, correcting for minor shifts that may occur during the analytical run. phcog.com
Compound Identification: this compound and other compounds are identified by comparing their analytical data against standards or databases. The primary identifiers are:
Retention Time (tR): The time at which the compound elutes from the chromatography column. phcog.com
Accurate Mass (m/z): High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula (e.g., C₂₆H₂₈O₁₅ for this compound). mdpi.com
MS/MS Fragmentation Pattern: The compound is fragmented in the mass spectrometer, and the resulting pattern of fragment ions provides structural information that serves as a fingerprint for identification. mdpi.comnih.gov
Quantification and Normalization: For quantitative analysis, the area under the peak for this compound is integrated. This area is then used to determine the concentration based on the previously established calibration curve. nih.gov Data can be normalized to an internal standard or by the total ion count to reduce analytical variance.
Statistical Analysis: The final processed data matrix, containing compound identities and their respective quantities in each sample, is exported for statistical analysis. phcog.com Techniques such as Analysis of Variance (ANOVA), Principal Component Analysis (PCA), and Hierarchical Clustering Analysis (HCA) are used to compare different sample groups, identify significant differences, and find potential biomarkers. mdpi.commdpi.comacs.org
Software platforms like Compound Discoverer, MarkerLynx, and MZmine integrate many of these steps into a streamlined workflow, from raw data import to statistical analysis. mdpi.comnih.govphcog.com
Table 2: Typical Data Processing Workflow in UPLC-MS Analysis of this compound
| Step | Description | Software/Tools | Output |
|---|---|---|---|
| 1. Raw Data Acquisition | Collection of chromatograms and mass spectra from the UPLC-MS system. | MassLynx, Xcalibur, Trancefinder mdpi.comnih.govfrontiersin.org | Raw data files (.raw, .d) |
| 2. Peak Picking & Filtering | Detection of ion features (peaks) in the data based on m/z and retention time. Noise is filtered out. | Compound Discoverer, MarkerLynx mdpi.comphcog.com | A list of detected peaks for each sample. |
| 3. Peak Alignment | Correction of retention time shifts across multiple sample files. | MarkerLynx, various alignment algorithms phcog.com | Aligned peak list across all samples. |
| 4. Compound Identification | Annotation of peaks by matching accurate mass and MS/MS fragmentation data against standards or databases. | In-house libraries, online databases (e.g., METLIN) | Identified compounds, including this compound. |
| 5. Quantification | Integration of peak areas for quantitative measurement. | QuanLynx, instrument software phcog.com | Peak area/intensity matrix. |
| 6. Statistical Analysis | Application of statistical tests (e.g., ANOVA, PCA) to compare samples. | SigmaPlot, SIMCA, R mdpi.comacs.org | Visualization plots, lists of significant features. |
Chemical Synthesis and Derivatives of Graveobioside a
Semi-Synthesis and Derivatization Approaches for Structure Elucidation and Activity Enhancement
Semi-synthesis, which uses the natural product as a starting material, and chemical derivatization are powerful tools for confirming molecular structures and for creating novel compounds with potentially improved biological activities. bharatividyapeeth.edu
For Structure Elucidation: Chemical derivatization is a classic method used to determine the structure of complex glycosides. lawdata.com.tw
Hydrolysis: Complete acid hydrolysis of Graveobioside A would break it down into its constituent parts: the aglycone (Luteolin) and the sugars (D-glucose and D-apiose), which can be identified chromatographically.
Enzymatic Hydrolysis: Using specific enzymes provides more detailed structural information. For example, β-glucosidase would cleave the link between glucose and luteolin (B72000), helping to establish their direct connection.
Methylation Analysis: This technique determines the linkage points between the sugar units. All free hydroxyl groups are methylated, the molecule is then hydrolyzed, and the resulting partially methylated sugars are analyzed to identify which positions were involved in glycosidic bonds.
For Activity Enhancement: Modifying the structure of natural products is a common strategy to enhance their therapeutic potential, including their potency, selectivity, and pharmacokinetic properties like solubility and stability. bharatividyapeeth.edu For flavonoids, derivatization often targets the hydroxyl groups or the sugar moiety. bharatividyapeeth.edufrontiersin.org
Acylation and Alkylation: Introducing acyl (e.g., acetyl) or alkyl (e.g., methyl, ethyl) groups at the free hydroxyl positions on the luteolin core or the sugar units can alter the molecule's lipophilicity. mdpi.com This can improve membrane permeability and bioavailability. For instance, studies on naringenin (B18129) derivatives showed that elongating O-alkyl chains increased antimicrobial activity. mdpi.com
Esterification: Creating ester derivatives, for example by linking other bioactive moieties like phenylpropionic acid to the flavonoid skeleton, has been shown to be an effective strategy for discovering potent α-glucosidase inhibitors. frontiersin.org
Glycosylation Modification: The sugar portion of a glycoside is known to significantly influence its water solubility and bioactivity. nih.gov Semi-synthetic approaches could involve creating analogs with different sugars or altering the glycosidic linkage to explore structure-activity relationships (SAR).
Rational Design and Synthesis of Novel this compound Analogs
Rational design uses a deep understanding of a molecule's biological target and its structure-activity relationships to design new, superior analogs. najah.edu This approach, often aided by computational modeling, aims to create compounds with optimized potency and drug-like properties. bharatividyapeeth.edursc.org
Design Strategies: The design of novel this compound analogs could follow several strategies:
Molecular Docking: If the biological target of this compound is known, molecular docking studies can be used to predict how the molecule binds to the active site. This information can guide modifications to improve binding affinity and selectivity.
Structure-Activity Relationship (SAR) Analysis: By synthesizing and testing a series of related analogs, researchers can build SAR models. frontiersin.orgmdpi.com For example, SAR studies on a series of flavonoid derivatives revealed that introducing a bromine group significantly enhanced anti-α-glucosidase activity compared to other substituents. frontiersin.org
Scaffold Modification: This involves making changes to the core luteolin structure, such as introducing different substituents (e.g., halogens, nitro groups) on the A and B rings to modulate electronic and steric properties.
Sugar Moiety Simplification or Replacement: The complex apiosyl-glucose disaccharide could be replaced with simpler monosaccharides or even non-carbohydrate fragments. This could lead to analogs that are easier to synthesize and possess improved pharmacokinetic profiles while retaining the desired biological activity.
Synthesis of Analogs: The synthesis of these rationally designed analogs would employ modern synthetic organic chemistry techniques. Diversity-oriented synthesis could be used to create a library of analogs for screening. rsc.org For example, a protected luteolin core could be glycosylated with a variety of different sugar donors, or a library of modified flavonoid aglycones could be synthesized and then coupled with the this compound disaccharide. This systematic approach allows for the efficient exploration of chemical space to identify lead compounds with superior therapeutic potential. thieme.de
Future Research Directions and Translational Perspectives
Further Elucidation of Undiscovered Mechanistic Pathways
The current understanding of Graveobioside A's mechanism of action is primarily centered on its antioxidant properties and its ability to modulate specific signaling pathways. Research has shown that flavonoids, as a class, can suppress the generation of reactive oxygen species (ROS) and inhibit enzymes responsible for their production. nih.gov Studies involving extracts containing this compound have demonstrated mitigation of oxidative stress. mdpi.comnih.gov A significant breakthrough has been the identification of its interaction with the endocannabinoid system, where it was found to inhibit cannabinoid receptor 1 (CB1) and upregulate cannabinoid receptor 2 (CB2), thereby stimulating protein synthesis and suppressing degradation pathways in muscle cells. mdpi.comnih.gov
However, these findings represent only the tip of the iceberg. Future research must delve deeper to map the complete signaling cascade initiated by this compound. Key questions remain unanswered: What are the precise downstream effectors of CB1 and CB2 modulation by this compound? Does this compound influence other major inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways, which are common targets for flavonoids? numberanalytics.com Investigating these parallel and downstream signaling events is crucial for a comprehensive understanding of its biological effects. Advanced proteomic and phosphoproteomic analyses could be employed to map the global changes in protein expression and phosphorylation following cellular exposure to this compound, revealing novel pathways and crosstalk between known signaling networks.
Identification and Validation of Novel Biological Targets
A biological target is a molecule within a living organism, such as a protein or nucleic acid, that binds to a specific compound, resulting in a change to its function and a subsequent physiological response. frontiersin.org The primary identified biological targets for this compound are the cannabinoid receptors CB1 and CB2, an interaction suggested by molecular docking and supported by in-vitro functional assays. nih.govresearchgate.net The high binding affinity scores from these computational studies highlight a strong potential for interaction, which has been partially validated by observed physiological effects. mdpi.com
Beyond this, computational and circumstantial evidence suggests other intriguing targets that warrant validation.
Insect Odorant Receptors : A virtual screening study identified this compound as a potential repellent molecule against the Aedes aegypti mosquito, implying a possible interaction with insect odorant receptors. nih.gov This opens a novel avenue for research into its potential as a natural insecticide or repellent.
Xanthine (B1682287) Oxidase : A patent has been filed for the use of this compound in preparations for preventing hyperuricemia and gout. mdpi.comucas.ac.cn This suggests a potential inhibitory effect on xanthine oxidase, a key enzyme in the purine (B94841) metabolism pathway that produces uric acid.
Enzymes of Pathogens : Flavonoids can often inhibit enzymes crucial for the survival of pathogens. mdpi.com The potential for this compound to target microbial enzymes remains largely unexplored.
Future research should focus on experimentally validating these putative targets. This would involve binding assays to confirm physical interaction and functional assays to determine the biological consequence of this binding (e.g., enzyme inhibition, receptor antagonism).
| Target | Evidence Type | Potential Application | Research Status |
|---|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Molecular Docking, In-vitro Assays mdpi.comnih.govresearchgate.net | Metabolic Regulation, Muscle Health | Identified |
| Cannabinoid Receptor 2 (CB2) | Molecular Docking, In-vitro Assays mdpi.comnih.govresearchgate.net | Anti-inflammatory, Muscle Health | Identified |
| Insect Odorant Receptors (e.g., in Aedes aegypti) | Computational Screening nih.gov | Bio-pesticide, Insect Repellent | Putative; requires validation |
| Xanthine Oxidase | Patent Application mdpi.comucas.ac.cn | Gout, Hyperuricemia | Inferred; requires validation |
Biotechnological Approaches for Enhanced Production and Sustainable Sourcing
Currently, the primary source of this compound is direct extraction from plant materials. frontiersin.orgchalmers.se This method faces significant challenges, including low yields, dependence on geographical and climatic conditions, and the potential for over-harvesting of plant resources, making it neither cost-effective nor sustainable for large-scale production. frontiersin.orgpjoes.com Biotechnology offers promising and sustainable alternatives that could provide a stable and scalable supply of the compound.
Future research should vigorously pursue these biotechnological platforms:
Plant Cell and Tissue Culture : Techniques such as callus and cell suspension cultures offer a controlled environment for producing secondary metabolites. frontiersin.orgthepharmajournal.com Research could focus on establishing high-yielding cell lines from plants like Capsicum annuum or Apium graveolens. The application of elicitors—stress-inducing compounds like jasmonic acid—could be optimized to stimulate the biosynthetic pathways and significantly increase the production of this compound within bioreactors. frontiersin.orgthepharmajournal.com
Metabolic Engineering in Microbial Hosts : Recombinant microorganisms, such as baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli, can be engineered to function as "microbial cell factories." frontiersin.orgchalmers.senih.gov This approach involves transferring the entire biosynthetic pathway for this compound into the host organism. The process would require the introduction of several plant-derived genes:
Genes for the synthesis of the flavonoid backbone (luteolin), such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). nih.gov
Genes for specific UDP-glycosyltransferases (UGTs), the enzymes that attach the correct sugar moieties (apiose and glucose) to the luteolin (B72000) core to form this compound. researchgate.netnih.gov Systems and synthetic biology tools can be used to optimize precursor supply, enhance enzyme efficiency, and maximize final product yield, offering a highly controlled and sustainable production method. nih.govnih.gov
| Method | Advantages | Disadvantages | Future Outlook |
|---|---|---|---|
| Plant Extraction | Established method | Low yield, unsustainable, variable quality frontiersin.orgpjoes.com | Likely to be replaced by biotechnological methods |
| Plant Cell Culture | Controlled production, not weather-dependent pjoes.com | Slow growth, genetic instability, optimization required pjoes.com | Promising for high-value compounds with optimized protocols |
| Microbial Fermentation | Highly scalable, rapid growth, high purity, sustainable chalmers.senih.gov | Complex pathway engineering required frontiersin.org | Considered the most promising long-term industrial strategy |
Application in Metabolomics and Systems Biology Studies
Metabolomics, the large-scale study of small molecules within cells and biological systems, provides a functional readout of the physiological state of an organism. mdpi.com this compound has already been identified as a key differential metabolite in studies investigating plant responses to abiotic stress. For example, its levels were found to change significantly in Black Locust (Robinia pseudoacacia) under drought conditions and in bell pepper leaves subjected to cold and salt stress. acs.orgmdpi.commdpi.com This positions this compound as a valuable biomarker for monitoring plant health and stress responses.
Role of this compound in Plant Chemical Ecology and Inter-species Interactions
Plants produce a vast arsenal (B13267) of secondary metabolites, like flavonoids, to navigate their complex ecological landscape. These compounds are not essential for primary growth but are critical for defense, communication, and survival. frontiersin.orgresearchgate.net Flavonoids can function as antimicrobial agents, phytoalexins (compounds produced in response to pathogen attack), and deterrents to herbivores. nih.govmdpi.comresearchgate.net
The specific ecological roles of this compound are beginning to be uncovered, presenting an exciting frontier for research.
Plant-Insect Interactions : A key finding is that this compound can inhibit oviposition (egg-laying) by the agricultural pest Liriomyza trifolii (a leafminer). acs.org This provides direct evidence of its role in plant defense against herbivorous insects and highlights its potential for development as a natural, targeted insecticide. acs.orgbiosc.de
Allelopathy : Plants can release chemicals into the environment to inhibit the growth of competing plant species, a phenomenon known as allelopathy. oup.commdpi.com Flavonoid glycosides are known to be involved in these interactions. nih.govisws.org.in Future studies should investigate whether this compound is exuded from the roots or leached from the leaves of plants like celery or pepper and whether it has an inhibitory effect on the germination and growth of common weeds.
Plant-Microbe Interactions : Flavonoids can modulate the community of microorganisms in the rhizosphere (the soil region around plant roots), for instance by acting as signaling molecules for beneficial microbes or inhibiting pathogenic fungi and bacteria. nih.govoup.com The influence of this compound on the rhizosphere microbiome is an unexplored area that could have significant implications for agriculture and plant health.
By studying these ecological functions, researchers can gain a deeper appreciation for the role of this compound in nature and potentially harness these properties for sustainable agriculture.
Q & A
Q. What are the primary experimental methods for isolating Graveobioside A from plant sources, and how do source variations impact yield?
this compound is typically isolated via ethanol extraction followed by chromatographic purification (e.g., HPLC). For example, celery (Apium graveolens) seeds are a common source , but low yields are reported in S. crispus leaves . Methodological considerations include optimizing solvent polarity and column parameters to account for structural similarities to other flavonoids (e.g., luteolin derivatives) . Source variability necessitates phytochemical profiling to confirm compound identity using NMR and MS/MS .
Q. What standardized assays are used to evaluate this compound’s xanthine oxidase (XOD) inhibitory activity?
The in vitro XOD inhibition assay measures IC50 values using spectrophotometric detection of uric acid formation. This compound exhibits an IC50 of 287.17 ± 2.3 μg/mL, while in vivo validation involves potassium oxonate-induced hyperuricemic mice, where serum uric acid levels and XOD activity are quantified . Researchers must standardize enzyme concentrations and negative controls (e.g., allopurinol) to ensure reproducibility.
Q. How do solubility and stability constraints influence experimental design for this compound?
this compound has limited solubility (<1 mg/mL in aqueous solutions), requiring dissolution in DMSO or ethanol for cell-based assays . Long-term storage at -80°C in solvent preserves stability for pharmacological studies . Pre-treatment protocols should include solubility testing and stability assays under experimental conditions (e.g., pH, temperature) to avoid confounding results.
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s anti-hyperuricemic effects, and how can they be experimentally validated?
this compound modulates renal urate transporters: it upregulates OAT3 (organic anion transporter 3) and downregulates GLUT9 and URAT1, reducing serum uric acid in mice . Advanced studies integrate Western blotting, siRNA knockdown, and pharmacokinetic profiling to dissect transporter interactions. Confounding factors like inflammatory cytokines (e.g., IL-1β, TNF-α) must be controlled using ELISA or multiplex assays .
Q. How can non-invasive optical sensors improve quantification of this compound in plant tissues under stress conditions?
Multiplex indices (e.g., FLAV, NBI_R) and Dualex devices correlate linearly with HPLC-measured this compound in leaves exposed to UV/salt stress (r² >0.8). However, signal saturation occurs at concentrations >25 mg/g, necessitating calibration curves for high-content samples . Researchers should validate these methods against destructive assays and account for interfering pigments (e.g., chlorophyll) .
Q. What experimental models resolve contradictions in this compound’s bioactivity across studies?
Discrepancies in anti-inflammatory efficacy (e.g., carrageenan-induced edema vs. sodium urate models) may arise from dose-dependent effects or model-specific pathways. Comparative studies using isoform-specific inhibitors (e.g., COX-2) and transcriptomic profiling (RNA-seq) can clarify context-dependent mechanisms. Meta-analyses of IC50 values across assays are recommended to establish potency thresholds .
Q. How do environmental stressors (e.g., UV, salinity) affect this compound biosynthesis in crops like bell pepper?
Stress treatments increase this compound accumulation in cultivars like Capsicum annuum ‘Mavras’, with HPLC showing 2–40 mg/g dry weight under UV/salt stress . Experimental designs should include stress duration controls and metabolomic profiling (LC-MS) to track precursor flux (e.g., phenylpropanoid pathways). Cultivar-specific responses require genetic screening for biosynthetic gene clusters .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
